3-(3,4-Difluorophenyl)-3-methylpyrrolidine
Description
3-(3,4-Difluorophenyl)-3-methylpyrrolidine is a fluorinated pyrrolidine derivative characterized by a five-membered saturated nitrogen-containing ring (pyrrolidine) with a methyl group and a 3,4-difluorophenyl substituent at the 3-position. Its molecular formula is C₁₁H₁₃F₂N, with a molecular weight of 213.23 g/mol . The compound’s structure is defined by the SMILES notation CC1(CCNC1)C2=CC(=C(C=C2)F)F and the InChIKey OOKXCWYOWWCFGF-UHFFFAOYSA-N .
Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to act as bioisosteres for peptide bonds.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-3-methylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c1-11(4-5-14-7-11)8-2-3-9(12)10(13)6-8/h2-3,6,14H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRXRZJYFVEGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-3-methylpyrrolidine typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidine ring. One common method involves the use of reductive amination, where 3,4-difluorobenzaldehyde is reacted with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 3-(3,4-Difluorophenyl)-3-methylpyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-3-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications of 3-(3,4-Difluorophenyl)-3-methylpyrrolidine
3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride is utilized as a building block in synthesizing complex molecules, enzyme inhibition studies, receptor binding, and in the production of specific materials like polymers and coatings. The difluorophenyl group enhances binding affinity and selectivity towards molecular targets, leading to desired biological effects through enzyme activity inhibition or modulation of receptor signaling.
Synthesis and Production
3-(3,4-Difluorophenyl)-3-methylpyrrolidine hydrochloride synthesis typically involves reacting 3,4-difluorobenzaldehyde with a suitable amine to form a Schiff base intermediate, which is then reduced to the corresponding amine and cyclized to form the pyrrolidine ring. The final step includes adding hydrochloric acid to obtain the hydrochloride salt. Industrial production may use similar synthetic routes on a larger scale, employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents compatible with large-scale production can further improve efficiency. Oxidation may yield N-oxides, while reduction can produce various amine derivatives, depending on specific reagents and conditions.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-3-methylpyrrolidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: 3-(2,6-Difluorophenyl)-3-methylpyrrolidine
- Structural Difference : Fluorine atoms are at the 2- and 6-positions on the phenyl ring instead of 3- and 4-positions.
- Electronic Effects: Electron-withdrawing fluorine atoms alter the aromatic ring’s electron density, affecting interactions with biological targets.
- Data : Molecular formula (C₁₁H₁₃F₂N) and weight (213.23 g/mol) are identical to the target compound, but physicochemical properties like LogD remain unreported .
Ring-Size Variant: 3-[(3,4-Difluorophenyl)methyl]azetidine
- Structural Difference : Features a four-membered azetidine ring instead of pyrrolidine, with a benzyl-linked 3,4-difluorophenyl group.
- Hydrophilicity: Calculated LogD at pH 7.4 is -0.74, indicating higher hydrophilicity than pyrrolidine analogs .
- Data: Property Value Molecular Formula C₁₀H₁₁F₂N Molecular Weight 195.20 g/mol H-bond Donors/Acceptors 1/1
Pharmacologically Active Derivatives: FE@SNAP
- Structural Difference: A pyrimidine-based MCHR1 antagonist with a 3,4-difluorophenyl group and additional functional moieties (e.g., fluoroethyl, acetylaminophenyl).
- Implications :
Comparative Data Table
| Compound Name | Molecular Formula | Substituent Positions | Ring Type | LogD (pH 7.4) | Molecular Weight (g/mol) | Key Feature(s) |
|---|---|---|---|---|---|---|
| 3-(3,4-Difluorophenyl)-3-methylpyrrolidine | C₁₁H₁₃F₂N | 3,4-difluorophenyl | Pyrrolidine | Not reported | 213.23 | Conformational flexibility |
| 3-(2,6-Difluorophenyl)-3-methylpyrrolidine | C₁₁H₁₃F₂N | 2,6-difluorophenyl | Pyrrolidine | Not reported | 213.23 | Reduced steric hindrance |
| 3-[(3,4-Difluorophenyl)methyl]azetidine | C₁₀H₁₁F₂N | 3,4-difluorobenzyl | Azetidine | -0.74 | 195.20 | Higher hydrophilicity |
| FE@SNAP (MCHR1 antagonist) | Complex | 3,4-difluorophenyl | Pyrimidine | Not reported | >500 (estimated) | High receptor binding affinity |
Research Findings and Implications
Fluorine Substitution: The 3,4-difluorophenyl group enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs .
Positional Isomerism : 3,4-difluoro substitution may provide stronger π-π stacking interactions in hydrophobic binding pockets compared to 2,6-difluoro analogs .
Pharmacological Context: MCHR1 antagonists like FE@SNAP demonstrate that 3,4-difluorophenyl-containing compounds can achieve nanomolar potency, though simpler pyrrolidines may lack comparable selectivity .
Biological Activity
3-(3,4-Difluorophenyl)-3-methylpyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHFN
- Molecular Weight : 201.22 g/mol
- Solubility : The compound exhibits moderate solubility in various solvents, which influences its bioavailability and pharmacokinetics.
The biological activity of 3-(3,4-Difluorophenyl)-3-methylpyrrolidine is primarily attributed to its interaction with specific receptors and enzymes. Studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
- Receptor Affinity : The compound has been shown to exhibit high affinity for serotonin receptors (5-HT and 5-HT), with reported pK values indicating significant binding capabilities (pK 7.89–9.19) .
- Metabolic Stability : Modifications in the molecular structure have been explored to enhance metabolic stability, reducing the likelihood of rapid degradation by cytochrome P450 enzymes .
Pharmacological Effects
Research indicates that 3-(3,4-Difluorophenyl)-3-methylpyrrolidine may possess several pharmacological effects:
- Antidepressant-like Activity : In animal models, compounds with similar structures have demonstrated potential antidepressant effects through modulation of serotonin pathways.
- Antagonistic Effects : The compound has shown antagonist properties against various receptor targets, suggesting a role in modulating neurochemical pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of derivatives related to 3-(3,4-Difluorophenyl)-3-methylpyrrolidine:
- In Vitro Studies : Compounds structurally related to 3-(3,4-Difluorophenyl)-3-methylpyrrolidine have been evaluated for their receptor binding affinities and functional activities:
- In Vivo Evaluations : Animal studies have provided insights into the efficacy of compounds based on this structure:
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
